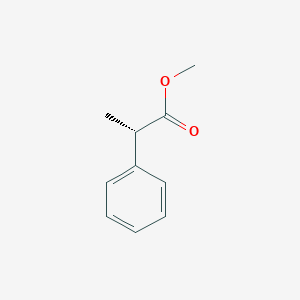

Methyl (2S)-2-phenylpropanoate

Description

Methyl (2S)-2-phenylpropanoate is a chiral ester characterized by a phenyl group and a methyl ester moiety attached to a stereogenic carbon center. This compound is of significant industrial relevance due to its structural similarity to ibuprofen-like esters, which are key intermediates in pharmaceutical synthesis . Enzymatic studies have highlighted its utility as a model substrate for investigating stereoselectivity in biocatalysts, particularly when engineering enzymes for asymmetric synthesis . For instance, engineered variants of Saccharomyces pastorianus Old Yellow Enzyme 1 (OYE1 W116A/T37A) demonstrated exceptional (S)-stereoselectivity, yielding this compound with 98.1% enantiomeric excess (ee) .

Properties

IUPAC Name |

methyl (2S)-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIQUZJSNSZOCH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28645-07-0 | |

| Record name | Methyl 2-phenylpropionate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028645070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 2-PHENYLPROPIONATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPL796NG2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (2S)-2-phenylpropanoate can be synthesized through the esterification of (2S)-2-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. The final product is purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other nucleophiles in basic conditions.

Major Products Formed:

Oxidation: (2S)-2-phenylpropanoic acid or phenylacetone.

Reduction: (2S)-2-phenylpropanol.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Synthetic Chemistry

Methyl (2S)-2-phenylpropanoate is frequently employed as a precursor in the synthesis of various complex organic molecules. Its ester functionality allows for easy modification through hydrolysis, transesterification, or reduction reactions. Notable applications include:

- Synthesis of Amino Acids : It serves as a starting material for synthesizing amino acids and their derivatives, facilitating the study of biological processes involving amino acids .

- Chiral Synthesis : The compound is used in asymmetric synthesis protocols, where it acts as a chiral auxiliary to produce enantiomerically pure compounds .

Biochemical Studies

This compound has been utilized in various biochemical studies, particularly in enzyme catalysis research:

- Lipase-Catalyzed Reactions : It is involved in lipase-catalyzed esterification reactions, which are significant for producing biodiesel and other bio-based chemicals .

- Substrate for Enzyme Studies : The compound has been employed as a substrate to investigate enzyme kinetics and mechanisms, particularly in studies involving esterases and hydrolases .

Pharmaceutical Development

In pharmaceutical chemistry, this compound plays a role in drug formulation and development:

- Intermediate for Drug Synthesis : It is used as an intermediate in synthesizing various pharmaceuticals, including anti-inflammatory agents and analgesics .

- Development of Prodrugs : The compound can be modified to create prodrugs that enhance the bioavailability of active pharmaceutical ingredients by improving solubility and absorption characteristics .

Case Study 1: Synthesis of Phenylalanine Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing phenylalanine derivatives through enzymatic transformations. The reaction conditions were optimized using different lipases, resulting in high yields of the desired products. This application highlights its utility in producing amino acid analogs for pharmaceutical applications.

Case Study 2: Lipase-Catalyzed Biodiesel Production

Research focused on using this compound in lipase-catalyzed transesterification reactions to produce biodiesel from triglycerides. The study found that using this compound as a reactant improved the overall yield of biodiesel while reducing reaction times compared to traditional methods. This application showcases its potential in sustainable energy solutions.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Precursor for amino acids | Versatile reactivity |

| Biochemical Studies | Substrate for enzyme kinetics | Insight into enzymatic mechanisms |

| Pharmaceutical Development | Intermediate for drug synthesis | Enhanced bioavailability |

| Biodiesel Production | Reactant in lipase-catalyzed transesterification | Improved yields and reduced reaction times |

Mechanism of Action

The mechanism of action of Methyl (2S)-2-phenylpropanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Industrial Implications

- Enzyme Engineering : OYE1 variants achieve near-perfect (S)-selectivity, critical for pharmaceutical-grade synthesis .

- Racemate Resolution : Hydrolysis studies using GC and HPLC enable efficient separation of enantiomers .

- Steric Effects : The (R)-enantiomer’s methyl group causes steric clashes in enzyme active sites, guiding rational enzyme design .

Biological Activity

Methyl (2S)-2-phenylpropanoate, also known as methyl phenylacetate, is an organic compound with significant biological activity and applications in various fields, including pharmacology and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- CAS Number : 28645-07-0

- SMILES Notation : COC(=O)C@@Hc1ccccc1

This compound is characterized by its ester functional group, which contributes to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's effectiveness varies across different species, highlighting the need for further investigation into its spectrum of activity and mechanisms of action .

2. Enzymatic Interactions

This compound has been studied for its interactions with enzymes. For example, it has been used in crystallization studies to understand the binding affinities and specificity of certain enzymes. The binding of this compound to specific active sites can influence enzymatic activity, which is crucial for biocatalysis applications .

3. Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that this compound undergoes hydrolysis in biological systems, affecting its bioavailability and therapeutic efficacy. The compound's stability under various pH conditions mimicking physiological environments suggests that it may serve as a prodrug or a building block in drug design .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various esters, this compound was found to significantly inhibit the growth of Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing a promising profile for further development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Case Study 2: Enzyme Binding Affinity

Crystallization studies involving this compound have provided insights into its binding interactions with enzymes like EH3. The enzyme-substrate complexes were analyzed using X-ray crystallography, revealing structural details that inform the design of enzyme inhibitors or activators.

| Parameter | Value |

|---|---|

| Resolution | 1.5 Å |

| R-factor | 0.22 |

| Number of reflections | 45,000 |

Q & A

Q. Critical Parameters :

- Temperature : Activity peaks at 35–40°C; deviations reduce efficiency .

- Substrate Purity : Impurities like (2RS)-2-(4-ethylphenyl)propanoic acid (EP impurity N) must be minimized to avoid side reactions .

How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) be optimized to characterize this compound?

Q. Basic Analytical Protocol

- NMR : Use deuterated chloroform (CDCl₃) for solubility. Key signals:

- ¹H NMR : δ 3.65 (s, 3H, CH₃O), δ 3.12 (q, J = 7.2 Hz, 1H, chiral center), δ 7.25–7.40 (m, 5H, aromatic) .

- ¹³C NMR : δ 174.2 (C=O), δ 52.1 (CH₃O), δ 48.9 (chiral C) .

- MS : Electrospray ionization (ESI+) yields [M+H]⁺ at m/z 180.1 (calculated for C₁₁H₁₄O₂) .

Validation : Compare with certified reference standards (e.g., EP impurity D: (2RS)-2-(4-methylphenyl)propanoic acid) to confirm absence of regioisomers .

What experimental strategies resolve low enantiomeric excess in this compound synthesis?

Q. Basic Troubleshooting

- Enzyme Engineering : Introduce mutations (e.g., T37A in OYE1) to enhance stereoselectivity .

- Reaction Monitoring : Use chiral HPLC (e.g., CHIRALPAK® AD-H column) with hexane:isopropanol (95:5) to track ee in real time .

- Byproduct Mitigation : Control reaction pH (8.0–8.5) to suppress hydrolysis to (2S)-2-phenylpropanoic acid .

How can impurities in this compound be systematically identified and quantified?

Q. Advanced Impurity Profiling

- LC-MS/MS : Detect trace impurities like (2RS)-2-[4-(2-methylpropyl)phenyl]propanamide (EP impurity C) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

- Thresholds : EP guidelines specify limits for related substances (e.g., ≤0.15% for individual impurities) .

Data Interpretation : Cross-reference retention times and fragmentation patterns with the European Pharmacopoeia (EP) impurity database .

What advanced biocatalytic techniques improve the scalability of this compound production?

Q. Advanced Enzyme Engineering

Q. Process Metrics :

- Space-Time Yield : Target >200 g/L/day via substrate feeding strategies .

How should researchers address contradictions in reported kinetic data for this compound synthesis?

Q. Advanced Data Reconciliation

- Control Variables : Standardize assay conditions (e.g., pH 8.0, 25°C) to minimize discrepancies in reported kcat/KM values .

- Statistical Validation : Use ANOVA to compare datasets; outliers may arise from unaccounted impurities (e.g., 1-hydroxyibuprofen) .

Case Study : Discrepancies in OYE1 activity at 40°C were traced to batch-specific enzyme denaturation; replicate assays (±SD) confirmed optimal stability at 35°C .

What methodologies optimize reaction conditions for this compound in non-aqueous media?

Q. Advanced Solvent Engineering

- Ionic Liquids : Use [BMIM][PF₆] to enhance substrate solubility (up to 50 mM) and enzyme stability (≥80% activity retention) .

- Solvent Screening : Compare logP values; hydrophobic solvents (e.g., toluene) favor higher ee by reducing water-mediated hydrolysis .

DoE Approach : Apply factorial design to optimize temperature, solvent polarity, and enzyme loading .

How can computational modeling predict the behavior of this compound in novel reaction systems?

Q. Advanced QSPR/QC Tools

- Quantum Chemistry : Calculate transition-state geometries (DFT/B3LYP) to predict enantioselectivity trends .

- Molecular Dynamics : Simulate enzyme-substrate binding free energies (ΔGbind) to guide mutagenesis .

Software : Use CC-DPS (Chemical Compounds Deep Profiling Services) for property prediction (e.g., logD, pKa) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.